1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea
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Overview
Description
1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea is a complex organic compound that features multiple functional groups, including thiazole, indole, and urea moieties. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and indole intermediates, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, ethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea: Similar in structure but with different substituents.
Thiazole derivatives: Often investigated for their biological activities.
Indole derivatives: Known for their wide range of pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other compounds.
Properties
Molecular Formula |
C27H32ClN5O4S |
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Molecular Weight |
558.1 g/mol |
IUPAC Name |
1-[5-[4-[[bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C27H32ClN5O4S/c1-3-33-16-23(31-27(36)29-14-18-4-7-25(37-2)22(28)12-18)21-13-19(5-6-24(21)33)26-30-20(17-38-26)15-32(8-10-34)9-11-35/h4-7,12-13,16-17,34-35H,3,8-11,14-15H2,1-2H3,(H2,29,31,36) |
InChI Key |
VVRQIPXYZCQXAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN(CCO)CCO)NC(=O)NCC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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